molecular formula C14H16O2 B12732813 Vlv85gwl2N CAS No. 199982-72-4

Vlv85gwl2N

Cat. No.: B12732813
CAS No.: 199982-72-4
M. Wt: 216.27 g/mol
InChI Key: KLTBWWQHPCLFQJ-UHFFFAOYSA-N
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Description

. It is characterized by its unique structure, which includes a cyclopentylidene group attached to a benzene ring through an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl alpha-cyclopentylidenebenzeneacetate typically involves the reaction of cyclopentanone with benzaldehyde in the presence of a base to form the cyclopentylidene intermediate. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for purification. Preparative HPLC is a robust and versatile technique that allows for the isolation and purification of the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-cyclopentylidenebenzeneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include cyclopentylidene derivatives, alcohols, and substituted benzene compounds.

Scientific Research Applications

Methyl alpha-cyclopentylidenebenzeneacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl alpha-cyclopentylidenebenzeneacetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Methyl alpha-cyclopentylidenebenzeneacetate can be compared with other similar compounds, such as:

    Cyclopentylidenebenzeneacetate: Lacks the methyl group, leading to different chemical properties.

    Methyl cyclopentylideneacetate: Similar structure but without the benzene ring, affecting its reactivity and applications.

The uniqueness of methyl alpha-cyclopentylidenebenzeneacetate lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 2-cyclopentylidene-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-16-14(15)13(12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTBWWQHPCLFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199982-72-4
Record name Methyl alpha-cyclopentylidenebenzeneacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199982724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL .ALPHA.-CYCLOPENTYLIDENEBENZENEACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLV85GWL2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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